molecular formula C17H19NO3 B4500437 2-(4-methoxy-3-methylphenyl)-N-(4-methoxyphenyl)acetamide

2-(4-methoxy-3-methylphenyl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B4500437
M. Wt: 285.34 g/mol
InChI Key: WICQOBWVSSEDRT-UHFFFAOYSA-N
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Description

2-(4-methoxy-3-methylphenyl)-N-(4-methoxyphenyl)acetamide is an organic compound characterized by the presence of methoxy and methyl groups attached to a phenyl ring, along with an acetamide functional group

Preparation Methods

The synthesis of 2-(4-methoxy-3-methylphenyl)-N-(4-methoxyphenyl)acetamide typically involves the reaction of 4-methoxy-3-methylphenylacetic acid with 4-methoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and often requires a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

2-(4-methoxy-3-methylphenyl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and electrophiles like nitric acid (HNO3) for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-methoxy-3-methylphenyl)-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of 2-(4-methoxy-3-methylphenyl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The methoxy and methyl groups on the phenyl rings can influence the compound’s binding affinity and selectivity towards these targets. The acetamide group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target. The exact pathways and molecular targets involved depend on the specific biological context and the compound’s intended application.

Comparison with Similar Compounds

2-(4-methoxy-3-methylphenyl)-N-(4-methoxyphenyl)acetamide can be compared with similar compounds such as:

    4-methoxy-3-methylphenylacetic acid: This compound shares the methoxy and methyl groups on the phenyl ring but lacks the acetamide group.

    4-methoxyaniline: This compound has a methoxy group on the phenyl ring and an amino group instead of the acetamide group.

    4-methoxyphenol: This compound has a methoxy group on the phenyl ring and a hydroxyl group instead of the acetamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(4-methoxy-3-methylphenyl)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-12-10-13(4-9-16(12)21-3)11-17(19)18-14-5-7-15(20-2)8-6-14/h4-10H,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICQOBWVSSEDRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)NC2=CC=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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